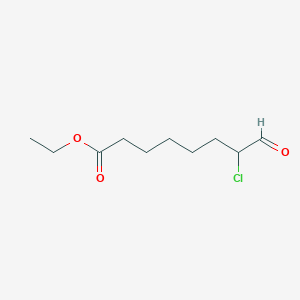

Ethyl 7-chloro-8-oxooctanoate

Description

BenchChem offers high-quality Ethyl 7-chloro-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H17ClO3 |

|---|---|

Molecular Weight |

220.69 g/mol |

IUPAC Name |

ethyl 7-chloro-8-oxooctanoate |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(11)8-12/h8-9H,2-7H2,1H3 |

InChI Key |

FMANXNQTSIOTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC(C=O)Cl |

Origin of Product |

United States |

Significance of Chloro Keto Esters in Organic Synthesis and Intermediate Research

Chloro-keto esters are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. The ketone and ester groups can undergo a variety of transformations, while the chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This trifunctional nature allows for the construction of complex carbon skeletons and the introduction of diverse functionalities.

The utility of chloro-keto esters is highlighted in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. For instance, the reaction of a chloro-keto ester with a dinucleophile can lead to the formation of various ring systems. Furthermore, the ketone functionality can be stereoselectively reduced to a hydroxyl group, and the chlorine can be displaced to form new carbon-carbon or carbon-heteroatom bonds, often with a high degree of stereocontrol. acs.org This makes them crucial intermediates for the asymmetric synthesis of chiral molecules. acs.org

Research has demonstrated that β-keto esters, a class to which these compounds are related, are extensively used for preparing a variety of β-alkylated ketones, esters, and carboxylic acids through alkylation, hydrolysis, and decarboxylation. nih.gov The introduction of a chloro-substituent further expands their synthetic potential.

Structural Isomerism and Nomenclature Considerations Within Octanoate Frameworks

The molecular formula for a chloro-keto ethyl octanoate (B1194180) allows for several structural isomers, which differ in the placement of the chlorine atom and the ketone group along the eight-carbon octanoate chain. libretexts.org Understanding the precise nomenclature is crucial for distinguishing between these isomers. bspublications.netscribd.com

According to IUPAC nomenclature, the carbon chain is numbered starting from the carbonyl carbon of the ester group. libretexts.org Therefore, in Ethyl 7-chloro-8-oxooctanoate , the "octanoate" indicates an eight-carbon ester chain. The "ethyl" prefix denotes the alkyl group attached to the oxygen of the ester. The "7-chloro" and "8-oxo" specify the positions of the chlorine atom and the ketone group, respectively.

It is important to differentiate this compound from its structural isomers, such as:

Ethyl 8-chloro-8-oxooctanoate : In this isomer, the chlorine atom and the carbonyl group are at the terminal position (position 8) of the octanoate chain, forming an acyl chloride functionality at the end of the molecule. nih.gov

Ethyl 8-chloro-6-oxooctanoate : Here, the chlorine is at the 8th position, while the ketone group is at the 6th position. cymitquimica.comveeprho.comclearsynth.com

Ethyl 7-chloro-2-oxoheptanoate : This is an example of a heptanoate, a seven-carbon ester, where the chloro and oxo groups are at different positions. chemicalbook.com

The different positioning of the functional groups in these isomers leads to significant differences in their chemical reactivity and properties. For instance, the reactivity of an α-chloro ketone (where the chlorine is adjacent to the carbonyl group) is markedly different from that of a γ-chloro ketone.

Table 1: Comparison of Ethyl 7-chloro-8-oxooctanoate and its Structural Isomers

| Compound Name | Molecular Formula | Position of Chlorine | Position of Ketone |

|---|---|---|---|

| Ethyl 7-chloro-8-oxooctanoate | C10H17ClO3 | 7 | 8 |

| Ethyl 8-chloro-8-oxooctanoate | C10H17ClO3 | 8 | 8 |

| Ethyl 8-chloro-6-oxooctanoate | C10H17ClO3 | 8 | 6 |

| Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | 7 | 2 |

Overview of Academic Research Trajectories for Ethyl 7 Chloro 8 Oxooctanoate and Analogs

Academic research on chloro-keto esters has primarily focused on their synthesis and application as synthetic intermediates. While specific research on Ethyl 7-chloro-8-oxooctanoate is not extensively documented in publicly available literature, the broader class of α-chloro-β-keto esters has been a subject of significant investigation.

Studies have explored the stereoselective reduction of α-chloro-β-keto esters to produce chiral α-chloro-β-hydroxy esters, which are valuable precursors for optically active glycidic esters. acs.org Biocatalytic methods, employing reductases from sources like baker's yeast, have been shown to be effective in producing specific diastereomers with high optical purity. acs.org

Furthermore, research into the synthesis of β-keto esters has been a continuous area of interest. Traditional methods often involve the reaction of carbonates with ketones in the presence of strong bases. nih.gov More recent developments have focused on improving the efficiency and generality of these synthetic routes. nih.gov The enantioselective α-chlorination of β-keto esters using organocatalysts, such as Cinchona alkaloids, has also been an active area of research, allowing for the synthesis of chiral α-chloro-β-keto esters with high enantiomeric excess. acs.org

The methyl analog, Methyl 8-chloro-8-oxooctanoate, has been utilized as a reagent in the synthesis of potential anticancer and anti-inflammatory agents, highlighting the pharmaceutical relevance of this class of compounds. chemicalbook.com This suggests that Ethyl 7-chloro-8-oxooctanoate and its isomers could also serve as important intermediates in medicinal chemistry.

Table 2: Physicochemical Properties of Related Chloro-Keto Esters

| Compound Name | CAS Number | Molecular Weight (g/mol) |

|---|---|---|

| Ethyl 8-chloro-7-oxooctanoate | 57956-78-2 | 220.7 |

| Ethyl 8-chloro-8-oxooctanoate | 14113-02-1 | 220.69 |

| Ethyl 8-chloro-6-oxooctanoate | 50628-91-6 | 220.69 |

| Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 | Not Available |

| Methyl 8-chloro-8-oxooctanoate | 41624-92-4 | Not Available |

| Ethyl 8-chlorooctanoate | 105484-55-7 | 206.71 |

Synthetic Pathways to Ethyl 7-chloro-8-oxooctanoate and Its Structural Analogs

The synthesis of ethyl 7-chloro-8-oxooctanoate and its related analogs, which are valuable intermediates in various chemical industries, can be achieved through a variety of chemical and biocatalytic methodologies. These approaches range from traditional organic reactions to modern enzymatic transformations, offering routes to these complex molecules with varying degrees of efficiency and stereoselectivity.

Mechanistic Investigations in Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Chemical Synthesis (e.g., C-H Acylation, Condensation)

The synthesis of ethyl 7-chloro-8-oxooctanoate and related α-chloro ketones often involves mechanisms such as Friedel-Crafts acylation. A patented method for preparing a similar compound, ethyl 6-oxo-8-chlorooctanoate, utilizes an addition reaction that follows this mechanistic pathway. google.com In this process, ethyl 6-chloro-6-oxohexanoate (an acyl chloride) reacts with ethylene (B1197577) in a dichloroethane solution, catalyzed by aluminum trichloride (B1173362) (AlCl₃). google.com

The mechanism proceeds as follows:

Activation of the Acyl Chloride: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon.

Formation of Acylium Ion: The chlorine atom of the acyl chloride binds to the AlCl₃, forming a highly reactive acylium ion intermediate ([R-C=O]⁺) and an AlCl₄⁻ complex.

Nucleophilic Attack by Ethylene: The π-bond of the ethylene molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new carbon-carbon bond and results in a carbocation intermediate.

Chloride Transfer and Rearrangement: A chloride ion is transferred to the carbocation, and subsequent rearrangement leads to the formation of the α-chloro ketone structure.

Hydrolysis: The reaction is completed by a hydrolysis step, where water is added to decompose the aluminum chloride complex, releasing the final product. google.com This step is highly exothermic and requires careful temperature control to maximize yield and prevent side reactions. google.com

This compound also serves as a key intermediate in the synthesis of important biological molecules like biotin. rsc.orgresearchgate.net In these multi-step syntheses, the chloro-keto-ester functionality is used to build more complex molecular architectures through various reactions, including condensation and cyclization steps. youtube.com For instance, the ketone group can be targeted by nucleophiles, while the chlorine atom can be displaced in substitution reactions to form the intricate ring systems of molecules like biotin. rsc.orgyoutube.com

Enzyme-Substrate Binding Mode Analysis via Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies focusing exclusively on ethyl 7-chloro-8-oxooctanoate were not identified in the reviewed literature, this computational technique is a powerful tool for understanding enzyme-substrate interactions. chemrxiv.orgchemrxiv.org Quantum-based MD (QMD) simulations, in particular, can provide atomistic details of catalytic mechanisms that are often difficult to observe experimentally. chemrxiv.orgchemrxiv.org

For a substrate like ethyl 7-chloro-8-oxooctanoate, which is an intermediate in biosynthetic pathways such as that for biotin, MD simulations could elucidate how it binds to the active site of relevant enzymes. youtube.com The general approach for such an investigation would involve:

System Setup: Building a computational model of the enzyme-substrate complex, solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running classical MD simulations to observe the conformational dynamics and stability of the substrate within the enzyme's active site. chemrxiv.org

Analysis: Examining the trajectory to identify key interactions, such as hydrogen bonds and electrostatic interactions, between the substrate and amino acid residues. For example, the carbonyl groups (ester and ketone) of ethyl 7-chloro-8-oxooctanoate would be expected to act as hydrogen bond acceptors.

Reactive Simulations (QMD): For enzymes that chemically transform the substrate, QMD simulations can model the bond-breaking and bond-forming events of the reaction itself, revealing the precise mechanism and the role of specific residues. chemrxiv.org

Such simulations are crucial for understanding the ordering of proton-dependent steps and the function of mobile protons, which are key features of many enzyme mechanisms but are challenging to study with experimental methods alone. chemrxiv.orgchemrxiv.org

Kinetic and Thermodynamic Aspects of Transformations

The synthesis of α-chloro-keto-esters like ethyl 7-chloro-8-oxooctanoate involves significant kinetic and thermodynamic considerations. The Friedel-Crafts acylation reaction used in its synthesis is a prime example.

Thermodynamic Aspects: The reaction is characterized by a highly exothermic hydrolysis step. google.com When the aluminum chloride catalyst and its complex with the product are quenched with water, a large amount of heat is released. google.com Efficient heat removal is critical to control the reaction temperature, prevent product degradation, and avoid undesirable side reactions. In industrial processes, specialized cooling systems, such as circulating ice brine through graphite (B72142) condensers, are employed to manage this exotherm. google.com

The table below summarizes the impact of an improved hydrolysis process on the synthesis of a related compound, as described in a patent.

| Parameter | Conventional Method | Improved Method |

| Cooling Method | Reaction kettle jacket with ice brine | External circulation through graphite condenser |

| Water Consumption | High (used in excess for cooling) | Reduced by up to 50% |

| Reaction Time | Longer | Shorter |

| Product Yield | Baseline | Increased by ~10% |

| Temperature Control | Less efficient | Highly efficient |

| Data derived from patent CN102731307B describing the synthesis of ethyl 6-oxo-8-chlorooctanoate. google.com |

Influence of Electronic and Steric Properties on Reactivity and Selectivity

The reactivity and selectivity of ethyl 7-chloro-8-oxooctanoate are governed by the electronic and steric properties of its functional groups.

Electronic Properties: The molecule contains two electrophilic carbonyl carbons: one in the ester group and one in the ketone group. The ketone at the C7 position is significantly activated by the adjacent electron-withdrawing chlorine atom at the C8 position (an α-chloro ketone). This inductive effect makes the C7 carbonyl carbon highly susceptible to nucleophilic attack. The ester group at C1 is a less reactive electrophilic site. This difference in reactivity allows for selective transformations at the ketone position.

Steric Properties: The linear eight-carbon chain provides flexibility, but steric hindrance can play a role in reactions involving the carbonyl groups. The reactivity of the C7 ketone can be influenced by the steric bulk of the attacking nucleophile.

These properties are critical in multi-step syntheses where precise control is needed. In the synthesis of (+)-biotin, for example, intermediates with similar structural features are used. rsc.orgacs.org The stereoselective synthesis of key bicyclic intermediates often depends on controlling the approach of reagents to a specific face of the molecule. rsc.org The electronic nature of substituents directs the initial bond formation, while steric factors guide the stereochemical outcome, leading to the desired isomer. rsc.orgnih.gov The presence of both a reactive α-chloro ketone and a stable ester group in a single molecule makes ethyl 7-chloro-8-oxooctanoate a versatile building block for constructing complex organic molecules.

Advanced Analytical Techniques in the Research of Ethyl 7 Chloro 8 Oxooctanoate and Analogs

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation within Research Contexts

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful methods used to determine the molecular structure of ethyl 7-chloro-8-oxooctanoate and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl 7-chloro-8-oxooctanoate, both ¹H and ¹³C NMR would be employed to confirm its structure.

In a hypothetical ¹H NMR spectrum of ethyl 7-chloro-8-oxooctanoate, specific signals would be expected to correspond to the different proton environments in the molecule. The ethyl ester group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The protons on the octanoate (B1194180) chain would appear as a series of multiplets, with their chemical shifts dependent on their proximity to the electron-withdrawing ester and chloro-keto groups. The methylene group adjacent to the ester carbonyl (C2) would be deshielded, as would the methylene group alpha to the ketone (C6). The most downfield signal for the aliphatic chain would likely be the methylene group at C7, which is adjacent to both the ketone and the chlorine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the ester and ketone groups would appear at the most downfield chemical shifts. The carbon bearing the chlorine atom (C8) would also be significantly deshielded. The remaining carbons of the octanoate chain and the ethyl group would have distinct signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 7-chloro-8-oxooctanoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.2 | Triplet |

| -O-CH₂- (ethyl) | ~4.1 | Quartet |

| -CH₂- (C2) | ~2.3 | Triplet |

| -CH₂- (C3-C5) | ~1.3-1.7 | Multiplets |

| -CH₂- (C6) | ~2.8 | Triplet |

| -CH- (C7) | ~4.5 | Triplet |

| -CH₂Cl (hypothetical C8) | ~3.6 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For ethyl 7-chloro-8-oxooctanoate, the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular formula of C₁₀H₁₇ClO₃. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃). Alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements are also common fragmentation patterns that can help to piece together the structure of the molecule. miamioh.edu For instance, a prominent fragment ion might correspond to the acylium ion [CH₃(CH₂)₅CO]⁺. The fragmentation of a related compound, ethyl hexanoate, shows a molecular ion peak at m/z 144, with other significant fragments corresponding to the loss of an ethyl group and subsequent cleavages of the alkyl chain. researchgate.net

Chromatographic Techniques for Purity Assessment and Impurity Profiling in Research Materials (e.g., GC-MS for Potentially Genotoxic Impurities)

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of ethyl 7-chloro-8-oxooctanoate and identifying any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this purpose, especially for detecting potentially genotoxic impurities (PGIs).

In the synthesis of ethyl 7-chloro-8-oxooctanoate, impurities could arise from starting materials, side reactions, or degradation products. Given the presence of a reactive chloroketone moiety, there is a potential for the formation of various byproducts. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of even trace amounts of impurities.

The control of potentially genotoxic impurities is a critical aspect of pharmaceutical development. For chlorinated compounds, there is a potential for the presence of genotoxic alkyl halides. A sensitive GC-MS/MS method has been developed for the quantification of five potential genotoxic impurities, including chloromethane (B1201357) and 4-chloro-1-butanol, in pharmaceutical ingredients. youtube.com Similar methodologies could be applied to assess the purity of ethyl 7-chloro-8-oxooctanoate. The method would involve developing a specific temperature program for the GC to separate the target compound from any impurities, and the MS would be set to monitor for characteristic ions of potential impurities.

Table 2: Potential Impurities in the Synthesis of Ethyl 7-chloro-8-oxooctanoate and their Monitoring by GC-MS

| Potential Impurity | Potential Origin | Characteristic m/z ions for MS detection |

| Ethyl octanoate | Incomplete chlorination | 172, 127, 101, 88, 43 |

| Diethyl adipate | Starting material impurity | 202, 157, 129, 101, 45 |

| Ethyl 7-hydroxy-8-oxooctanoate | Hydrolysis of the chloride | 202, 184, 155, 129, 45 |

| Unreacted starting materials | Incomplete reaction | Dependent on specific starting materials |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. bldpharm.com If ethyl 7-chloro-8-oxooctanoate can be obtained in a crystalline form, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For long-chain esters, the crystal packing is influenced by van der Waals interactions between the aliphatic chains and dipole-dipole interactions of the ester groups. In a study of fatty acid ethyl ester monolayers, it was found that the aliphatic chains are tilted. sigmaaldrich.com The crystal structure of ethyl 7-chloro-8-oxooctanoate would reveal the precise conformation of the octanoate chain, the orientation of the ethyl ester group, and the stereochemistry at the C7 position if it is chiral. This information is invaluable for understanding the molecule's physical properties and its interactions in a biological or chemical system. While a specific crystal structure for ethyl 7-chloro-8-oxooctanoate is not publicly available, the general principles of X-ray crystallography would apply. The crystal structure of a related steroidal ester, ethyl (5β-cholan-24-oic acid ethyl ester)-3α-yl oxalate, was determined and provided detailed information on its molecular geometry and packing.

Applications in Academic and Industrial Chemical Research

Role as Versatile Intermediates in Fine Chemical Synthesis

The dual reactivity of Ethyl 7-chloro-8-oxooctanoate and its structural isomers allows it to serve as a cornerstone in the synthesis of a wide array of valuable organic compounds. The ester functionality can undergo reactions such as hydrolysis, transesterification, and reduction, while the highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, including the formation of esters, amides, and ketones, as well as in Friedel-Crafts acylations. This versatility makes it an important intermediate in the production of specialized chemicals. scispace.com

One of the most significant applications of chloro-oxooctanoate esters is in the synthesis of α-Lipoic Acid (ALA), a vital antioxidant and coenzyme. While research often focuses on its isomers, the fundamental chemistry demonstrates the utility of this structural backbone. For instance, the related compound Ethyl 8-chloro-6-oxooctanoate is a well-documented intermediate in the synthesis of Lipoic Acid and its derivatives. sioc-journal.cn

Key synthetic steps often involve the reduction of the keto group to a secondary alcohol, creating a chiral center. A notable process involves the reduction of a lower alkyl 8-chloro-6-ketooctanoate using an alkali metal borohydride (B1222165) to yield the corresponding 8-chloro-6-hydroxyoctanoate. acs.org This hydroxy intermediate is crucial, as it can be resolved into its distinct D and L forms, which are essential for producing the biologically active enantiomer of α-Lipoic Acid. acs.org Further research has focused on enzymatic methods to achieve this resolution, highlighting the importance of these chiral precursors. researchgate.net The synthesis often proceeds using 6,8-dichloro ethyl octanoate (B1194180) as a starting material, which is then converted to ALA. nih.gov

Precursors in α-Lipoic Acid Synthesis

| Precursor Compound | Role in Synthesis | Key Transformation | Reference |

|---|---|---|---|

| Ethyl 8-chloro-6-oxooctanoate | Intermediate for Lipoic Acid | Reduction of keto group | sioc-journal.cn |

| Lower alkyl 8-chloro-6-ketooctanoate | Precursor to chiral alcohol | Reduction via alkali metal borohydride | acs.org |

| Ethyl 8-chloro-6-hydroxy octanoate | Chiral precursor for R-ALA | Enzymatic resolution | researchgate.net |

| 6,8-dichloro ethyl octanoate | Starting material | Conversion to the dithiolane ring | nih.gov |

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The 7-chloroquinoline (B30040) scaffold, for example, is a core structure in numerous pharmacologically active agents. researchgate.netresearchgate.netresearchgate.net The synthesis of these complex ring systems often relies on versatile building blocks that can undergo cyclization reactions. The Gould-Jacobs cyclization is a classic method for forming the 4-oxo-quinoline ring system.

While direct literature detailing the use of Ethyl 7-chloro-8-oxooctanoate for synthesizing quinoline (B57606) derivatives or pyrrolinones is not extensive, its structure makes it a plausible candidate for such transformations. Its two reactive functional groups—the ester and the acyl chloride—separated by a flexible alkyl chain, provide the necessary components for constructing heterocyclic rings through intramolecular or intermolecular condensation reactions.

The construction of complex molecules for advanced applications often requires highly specific and reactive reagents. Ethyl 7-chloro-8-oxooctanoate's acyl chloride functionality makes it an excellent candidate for Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic systems. This reaction is particularly important in organometallic chemistry for the synthesis of acylferrocenes from ferrocene (B1249389). researchgate.net These acylferrocenes are key intermediates that can be transformed into a wide variety of ferrocene derivatives used in materials science, catalysis, and bioorganometallic chemistry. The reaction of Ethyl 7-chloro-8-oxooctanoate with ferrocene would attach the eight-carbon chain to the cyclopentadienyl (B1206354) ring, creating a complex, multifunctional ferrocene derivative.

Furthermore, a close analogue, Methyl 8-chloro-8-oxooctanoate , serves as a reagent in the synthesis of precursors for histone deacetylase (HDAC) inhibitors. Specifically, it is used to create β-cyclodextrin-capped HDAC inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases. This application underscores the utility of the chloro-oxooctanoate structure in synthesizing targeted therapeutic agents. HDAC inhibitors represent a modern class of chemotherapy agents, and modular synthetic approaches are highly valued.

Contributions to Green Chemistry Methodologies through Biocatalysis

Green chemistry aims to design chemical processes that are more environmentally benign, efficient, and sustainable. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of this approach, offering high selectivity under mild conditions.

The synthesis of chiral compounds, such as the precursors for α-Lipoic Acid, provides a prime example of the application of biocatalysis with chloro-oxooctanoate derivatives. In one notable study, researchers developed a lipase-catalyzed transacylation process to resolve ethyl 8-chloro-6-hydroxy octanoate. researchgate.net Using the enzyme Novozym 435, they were able to produce a key chiral precursor for R-ALA with high enantiomeric excess. researchgate.net This biocatalytic method avoids the need for classical resolution agents and often proceeds under more environmentally friendly conditions. researchgate.net

This principle has also been applied to related chlorinated ketoesters. For example, the asymmetric reduction of ethyl 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutyric acid ethyl ester is effectively catalyzed by Saccharomyces cerevisiae. Employing biocatalysis in this context not only enhances enantioselectivity but can also mitigate issues like substrate inhibition and chemical degradation that occur under traditional chemical methods.

Examples of Biocatalysis in Green Chemistry

| Substrate | Biocatalyst | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Ethyl 8-chloro-6-hydroxy octanoate | Novozym 435 (Lipase) | Kinetic Resolution (Transacylation) | Produces chiral precursor for R-α-Lipoic Acid with high enantiomeric excess. | researchgate.net |

| Ethyl 4-chloroacetoacetate | Saccharomyces cerevisiae | Asymmetric Reduction | Enhances reaction yield and optical purity while reducing substrate degradation. |

Development of Analytical Standards for Process Control in Chemical Manufacturing Research

In the industrial synthesis of fine chemicals and pharmaceuticals, rigorous process control is essential to ensure product quality, purity, and consistency. This requires the use of well-characterized analytical standards to monitor reaction progress and quantify intermediates and final products.

Given that compounds like Ethyl 7-chloro-8-oxooctanoate and its isomers are critical intermediates in the synthesis of high-value products like α-Lipoic Acid and precursors to drugs like Cilastatin, their purity is paramount. sioc-journal.cn A high-purity sample of the intermediate serves as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By comparing the signal from the reaction mixture to that of the known standard, chemists can accurately determine the concentration of the intermediate, assess the reaction's yield at various stages, and detect the presence of impurities. This control is key to optimizing reaction conditions and ensuring the final product meets stringent quality specifications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Ethyl 7-chloro-8-oxooctanoate

The development of new synthetic routes to access key chemical intermediates is a cornerstone of progress in organic chemistry. For ethyl 7-chloro-8-oxooctanoate and its analogs, future research is likely to focus on several innovative strategies aimed at improving efficiency, safety, and substrate scope.

One promising avenue is the application of continuous flow chemistry. acs.org This technology offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles when handling reactive intermediates, and the potential for automated, high-throughput synthesis. acs.org The synthesis of α-halo ketones, a related class of compounds, has already been successfully demonstrated using flow chemistry, suggesting the feasibility of adapting these methods for the production of ethyl 7-chloro-8-oxooctanoate. acs.org

Furthermore, the development of novel catalytic systems is a continuous pursuit. For instance, the use of hybrid catalysts, such as those combining palladium and ruthenium complexes, has shown promise in the asymmetric allylation of β-keto esters. nih.gov Exploring similar synergistic catalytic systems could lead to more efficient and stereoselective methods for the synthesis of functionalized ketoesters like ethyl 7-chloro-8-oxooctanoate. Additionally, the development of organocatalytic approaches, which avoid the use of potentially toxic and expensive metals, is a growing area of interest. nih.gov

Advanced Enzyme Engineering for Enhanced Performance and Scope

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly advancing field that offers the potential for highly selective and environmentally friendly synthetic processes. bohrium.com Enzyme engineering, which involves modifying the structure of an enzyme to improve its properties, is a key driver of this progress. numberanalytics.com

For the synthesis of haloalkanoates and related compounds, engineered enzymes could offer several advantages. Directed evolution and rational design are two primary strategies used to tailor enzymes for specific applications. numberanalytics.com These techniques can be used to enhance an enzyme's stability, activity, and selectivity for a particular substrate. bohrium.com For example, researchers have successfully engineered halide methyltransferases to transfer a range of alkyl groups, expanding the synthetic possibilities beyond simple methylation. nih.govnih.govuci.edu

Computational Chemistry and Machine Learning Applications in Reaction Prediction and Mechanism Study

The integration of computational tools into the field of organic chemistry is revolutionizing how reactions are designed and understood. Computational chemistry and machine learning are emerging as powerful allies in the quest for more efficient and predictable synthetic methods.

Computational Chemistry:

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. doi.orgyoutube.com DFT calculations can provide valuable insights into reaction mechanisms, helping chemists to understand the factors that control reactivity and selectivity. doi.org This knowledge can then be used to design more effective catalysts and reaction conditions.

Machine Learning:

Machine learning algorithms are being developed to predict the outcomes of chemical reactions with increasing accuracy. nih.govresearchgate.netyoutube.com These models are trained on large datasets of known reactions and can learn to identify the patterns that govern chemical transformations. nih.govresearchgate.netnih.gov By inputting the structures of the reactants and reagents, these models can predict the most likely product or products of a reaction. stanford.edu This predictive power has the potential to significantly accelerate the discovery of new reactions and synthetic routes. youtube.com

The table below summarizes some of the key applications of these computational approaches:

| Computational Approach | Application in Organic Synthesis |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state geometries and energies, understanding catalyst-substrate interactions. doi.orgyoutube.com |

| Machine Learning | Prediction of reaction outcomes, identification of optimal reaction conditions, retrosynthesis planning. nih.govresearchgate.netyoutube.comnih.govstanford.edu |

As these computational tools become more sophisticated and accessible, they will undoubtedly play an increasingly important role in the design and optimization of synthetic pathways for compounds like ethyl 7-chloro-8-oxooctanoate.

Development of New Research Applications in Materials Science and Specialized Organic Synthesis

The unique structural features of ethyl 7-chloro-8-oxooctanoate, namely the presence of both a chloro- and a keto-ester functionality, make it an attractive building block for the synthesis of a variety of complex molecules and materials.

In the realm of specialized organic synthesis , this compound can serve as a precursor to a range of valuable structures. For example, β-keto esters are well-established intermediates in the synthesis of more complex drug molecules and natural products. researchgate.net The chloro-substituent provides an additional handle for further functionalization, allowing for the introduction of a wide array of other chemical groups. This versatility makes it a valuable tool for medicinal chemists and those working in the field of total synthesis. Recent advances have also highlighted the use of related α-ketothioesters in the formation of various carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. bgu.ac.il

In materials science , the ability to incorporate specific functional groups into polymer backbones or onto the surface of materials can impart unique properties. The reactive sites on ethyl 7-chloro-8-oxooctanoate could be utilized to graft this molecule onto polymer chains or to modify the surface of nanoparticles, potentially leading to new materials with tailored properties for applications in areas such as drug delivery, coatings, and electronics. While direct applications of ethyl 7-chloro-8-oxooctanoate in materials science are not yet widely reported, the broader class of functionalized ketoesters holds significant potential in this area.

Q & A

Q. What strategies ensure a rigorous literature review for novel applications of Ethyl 7-chloro-8-oxooctanoate?

- Methodological Answer : Search SciFinder and Reaxys using structure-based queries. Prioritize peer-reviewed journals over patents for mechanistic insights. Cross-reference citations in high-impact papers (e.g., JACS, Angewandte Chemie). Exclude non-scholarly sources (e.g., encyclopedias) and validate claims with primary data .

Tables for Data Analysis

Table 1: Key Stability Parameters for Ethyl 7-chloro-8-oxooctanoate

Table 2: Recommended Analytical Techniques

| Technique | Application | Sensitivity/LOD |

|---|---|---|

| ¹H NMR | Functional group confirmation | 0.1 mmol |

| HRMS/ESI-MS | Molecular ion detection | 1 ppm mass accuracy |

| XRD | Crystal structure elucidation | 0.01° resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.